4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE
Description
4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE is a complex organic compound featuring an imidazole core substituted with biphenyl and methoxyphenyl groups
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O/c1-37-31-14-8-13-30(23-31)34-35-32(28-19-15-26(16-20-28)24-9-4-2-5-10-24)33(36-34)29-21-17-27(18-22-29)25-11-6-3-7-12-25/h2-23H,1H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKUHAAECTROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. One common approach is the condensation of appropriate biphenyl and methoxyphenyl precursors with an imidazole-forming reagent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds between aryl groups. This method can be adapted for large-scale synthesis by optimizing reaction parameters and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, imidazoline derivatives, and various substituted biphenyl and methoxyphenyl compounds .
Scientific Research Applications
4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to modulation of biological activities such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenylcarboxylic acid: A simpler biphenyl derivative with carboxylic acid functionality.
4-Methoxy-1,1’-biphenyl: A biphenyl compound with a methoxy group, similar to the methoxyphenyl moiety in the target compound.
Uniqueness
4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE is unique due to its combination of biphenyl and methoxyphenyl groups attached to an imidazole core. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
